2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
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Overview
Description
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
The primary target of the compound 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is the transcription factor RBPJ . RBPJ plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound acts as an effective inhibitor of RBPJ . It disrupts the interaction between the Notch receptors and RBPJ, thereby inhibiting the activation of the Notch signaling pathway .
Biochemical Pathways
The compound primarily affects the Notch signaling pathway . By inhibiting RBPJ, it prevents the activation of Notch target genes, thus altering the downstream effects of the Notch pathway. These effects can include changes in cell differentiation, proliferation, and apoptosis, depending on the specific cellular context .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of RBPJ by this compound leads to the disruption of the Notch signaling pathway . This can result in various cellular effects, such as altered cell differentiation and proliferation, and induced apoptosis . The exact effects can vary depending on the specific cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,5-oxadiazole ring.
Attachment of the fluorophenoxy group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the butanamide linkage: This involves the coupling of the oxadiazole derivative with a butanamide precursor under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
- 2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
- 2-(2-bromophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide
Uniqueness
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-3-15(25-16-7-5-4-6-14(16)20)19(24)21-18-17(22-26-23-18)13-10-8-12(2)9-11-13/h4-11,15H,3H2,1-2H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNBCJGWLFXBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)C)OC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.